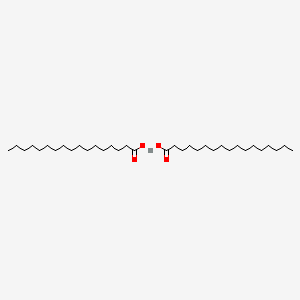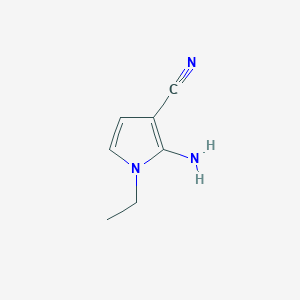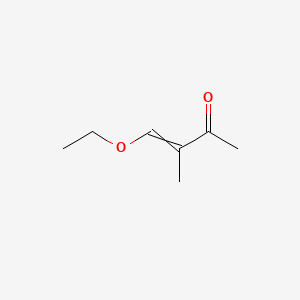
2-Acetyl-5-methylcyclopent-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-methylcyclopent-3-en-1-one is an organic compound with the molecular formula C8H10O2. It is a colorless solid that is often used in the flavor and fragrance industry due to its pleasant aroma, which is reminiscent of maple syrup or caramel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylcyclopent-3-en-1-one can be achieved through several methods. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a base such as potassium hydroxide (KOH) and is carried out under reflux conditions.
Another method involves the Michael addition of methylfuran, formaldehyde, and dimethylamine, followed by rearrangement and hydrolysis . This method is widely used in industrial production due to its efficiency and cost-effectiveness.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include steps such as distillation and crystallization to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-5-methylcyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Acetyl-5-methylcyclopent-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Wirkmechanismus
The mechanism by which 2-Acetyl-5-methylcyclopent-3-en-1-one exerts its effects involves interactions with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its role in organic synthesis and its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylcyclopent-2-en-1-one: Similar in structure but lacks the acetyl group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one:
Uniqueness
2-Acetyl-5-methylcyclopent-3-en-1-one is unique due to its specific structural features, such as the presence of both an acetyl group and a methyl group on the cyclopentene ring. These features contribute to its distinct chemical reactivity and aromatic properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-acetyl-5-methylcyclopent-3-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-5-3-4-7(6(2)9)8(5)10/h3-5,7H,1-2H3 |
InChI-Schlüssel |
AAUDNCFEDDIFIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC(C1=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)


![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)


